molecular formula C10H13NO4 B6296453 Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate CAS No. 2145093-94-1

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate

Cat. No. B6296453
CAS RN: 2145093-94-1
M. Wt: 211.21 g/mol
InChI Key: VGEMYVQPDYTVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that is composed of a carbon backbone with a methyl group, an ethoxy group, a dimethoxy group, a pyridine ring and a carboxylate group. It is a versatile molecule that has a variety of applications in both organic and inorganic chemistry. This molecule is used in a wide range of scientific research, including drug discovery, chemical synthesis, and the study of biochemical and physiological processes.

Scientific Research Applications

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. It is used in drug discovery as a starting material for the synthesis of new drugs and in chemical synthesis as a reagent for the synthesis of other molecules. It is also used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.

Mechanism of Action

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that can interact with a variety of biological targets. It has been shown to bind to proteins, enzymes, and receptors in a variety of ways. It can act as an agonist, antagonist, or modulator of these targets, depending on the specific molecule and its binding site.
Biochemical and Physiological Effects
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the activity of receptors involved in neurotransmission and hormone signaling. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain enzymes involved in metabolism.

Advantages and Limitations for Lab Experiments

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that is relatively easy to synthesize and use in laboratory experiments. It is also relatively stable and can be stored at room temperature. However, it is important to note that it is a relatively small molecule and can be easily degraded by light and air. In addition, it is important to be aware of the potential toxicity of this molecule, as it can be toxic if ingested or inhaled in large amounts.

Future Directions

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. In the future, it may be used in the development of new drugs, in the study of biochemical and physiological processes, and in the development of new chemical synthesis methods. Additionally, it may be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it may be used in the development of new diagnostic tools and in the study of cell metabolism. Finally, it may be used in the development of new sensors and in the study of protein-protein interactions.

Synthesis Methods

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate can be synthesized through a variety of methods. One method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. Another method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl magnesium bromide in the presence of a base. The resulting product is then reacted with carbon dioxide to form methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate.

properties

IUPAC Name

methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-5-7(10(12)15-4)9(14-3)11-8(6)13-2/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMYVQPDYTVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate

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